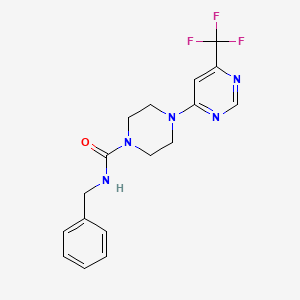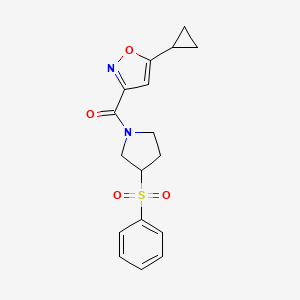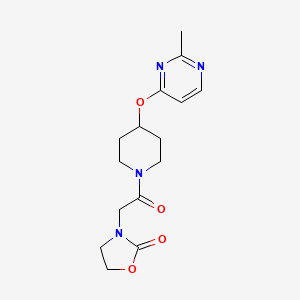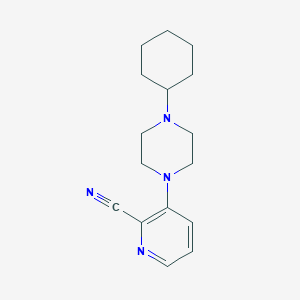
N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine). The trifluoromethyl group attached to the pyrimidine ring indicates the presence of three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including the aromatic benzyl and pyrimidine rings, the piperazine ring, and the carboxamide group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a complex organic molecule, “this compound” could undergo a variety of chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Mechanism of Action
Target of Action
Similar compounds have been found to target certain enzymes or receptors, which play crucial roles in various biological processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a variety of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes it an ideal candidate for the treatment of anxiety and depression. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of this compound's potential as an anticancer agent. Additionally, the development of this compound analogs could lead to the discovery of more potent and selective compounds for the treatment of anxiety and depression.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential use in the treatment of anxiety, depression, and neuropathic pain has been extensively studied, and it has also shown potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex process that involves several steps. The first step is the preparation of 6-(trifluoromethyl)pyrimidin-4-amine, which is then reacted with N-benzylpiperazine-1-carboxamide to obtain this compound. The synthesis of this compound has been reported in several research articles, and different methods have been used to obtain this compound.
Scientific Research Applications
N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of anxiety, depression, and neuropathic pain. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-10-15(23-12-22-14)24-6-8-25(9-7-24)16(26)21-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJVCOLWYTTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)




![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![2-[[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2459442.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)